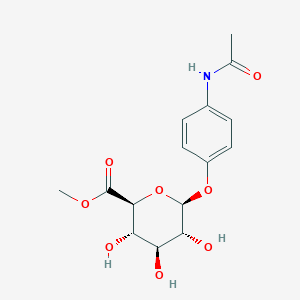
4-乙酰氨基苯基 β-D-葡萄糖醛酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetamidophenyl b-D-glucuronide methyl ester is a conjugate of acetaminophen (N-acetyl-p-aminophenol) and glucuronic acid. It is a derivative of acetaminophen, which is commonly used as a pain reliever and fever reducer. This compound is often used in research to study the metabolism and excretion of acetaminophen in the body .
科学研究应用
4-Acetamidophenyl b-D-glucuronide methyl ester is widely used in scientific research, particularly in the following fields:
Chemistry: As an intermediate in the synthesis of acetaminophen metabolites.
Biology: To study the metabolism and excretion of acetaminophen in biological systems.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of acetaminophen.
Industry: Used in the development of analytical standards for pharmaceutical testing.
作用机制
Target of Action
The primary targets of 4-Acetamidophenyl b-D-glucuronide methyl ester are recombinant human proteins . These proteins interact with the cell membrane and extracellular domain . The compound also interacts with cancer tissue and cancer cells .
Mode of Action
The compound interacts with its targets, the recombinant human proteins, which are located in the cell membrane and extracellular domain . This interaction can lead to changes in the function of these proteins, potentially influencing cellular processes.
生化分析
Biochemical Properties
The function of 4-Acetamidophenyl b-D-glucuronide methyl ester is expressed in the interaction with recombinant human proteins . The protein interacts with the cell membrane and extracellular domain . It also interacts with cancer tissue and cancer .
Cellular Effects
4-Acetamidophenyl b-D-glucuronide methyl ester acts as a prodrug that undergoes hydrolysis to release the active moiety, a glucuronide metabolite. This metabolite exhibits analgesic and anti-inflammatory properties, making it beneficial for conditions such as arthritis and post-operative pain.
Molecular Mechanism
The molecular mechanism of 4-Acetamidophenyl b-D-glucuronide methyl ester involves its interaction with recombinant human proteins . These interactions occur at the cell membrane and extracellular domain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl b-D-glucuronide methyl ester involves multiple steps, including acetylation, amidation, and glucuronidation reactions. The general synthetic route can be summarized as follows:
Acetylation: Acetaminophen is acetylated to form N-acetyl-p-aminophenol.
Amidation: The acetylated product undergoes amidation to introduce the acetamido group.
Glucuronidation: The final step involves the conjugation of the acetamido derivative with glucuronic acid to form 4-Acetamidophenyl b-D-glucuronide methyl ester.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
4-Acetamidophenyl b-D-glucuronide methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its parent acetaminophen derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Acetaminophen and its derivatives.
Substitution: Various substituted acetamido derivatives.
相似化合物的比较
Similar Compounds
p-Acetamidophenyl b-D-glucuronide: Another glucuronide conjugate of acetaminophen.
Acetaminophen glucuronide: A direct glucuronide conjugate of acetaminophen.
N-acetyl-p-aminophenol:
Uniqueness
4-Acetamidophenyl b-D-glucuronide methyl ester is unique due to its specific structure, which includes both an acetamido group and a glucuronide moiety. This dual functionality allows it to interact with a wide range of biological targets and makes it a valuable tool in pharmacokinetic and pharmacodynamic studies .
属性
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17)/t10-,11-,12+,13-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCDFJAIFOUUBQ-DKBOKBLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

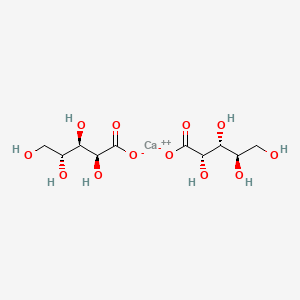
![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139820.png)

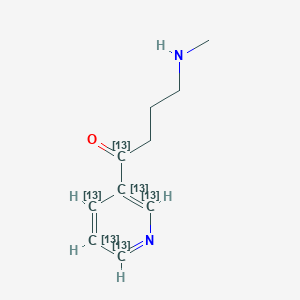
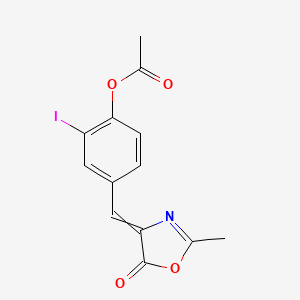


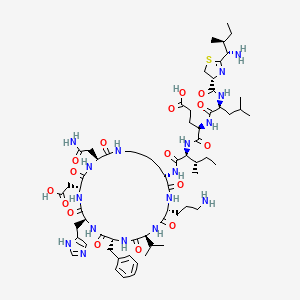

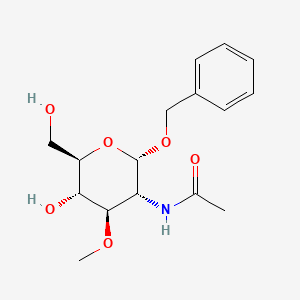
![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
